

# Application Notes and Protocols for KRAS Degrader-1 in Murine Models

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Compound of Interest		
Compound Name:	KRAS degrader-1	
Cat. No.:	B12391896	Get Quote

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These application notes provide a comprehensive guide to the in vivo administration and dosage of KRAS degraders, with a specific focus on the pan-KRAS degrader, ACBI3. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways and workflows to facilitate the design and execution of preclinical studies in mice.

#### Introduction

KRAS is a frequently mutated oncogene in human cancers, making it a prime target for therapeutic development. The emergence of targeted protein degraders, such as those based on proteolysis-targeting chimera (PROTAC) technology, offers a novel strategy to eliminate the KRAS protein rather than merely inhibiting its activity. "KRAS degrader-1" is a key component of several PROTACs, including the well-characterized pan-KRAS degrader ACBI3.[1] ACBI3 has demonstrated the ability to induce degradation of multiple KRAS mutants, leading to durable downstream pathway modulation and tumor regression in preclinical mouse models.[2]

These protocols are intended for research purposes only and should be performed by qualified personnel in accordance with institutional guidelines for animal care and use.

# Data Presentation In Vivo Efficacy of ACBI3 in Xenograft Mouse Models



The following table summarizes the dosage and administration of the pan-KRAS degrader ACBI3 in preclinical mouse models.

Compoun	Mouse Model	Cell Line	Dosing Regimen	Administr ation Route	Efficacy	Referenc e
ACBI3	Immunodef icient Mice	RKN (KRAS G12V)	30 mg/kg, once daily	Intraperiton eal (i.p.)	Tumor regression	[3][4]
ACBI3	Immunodef icient Mice	GP2d (KRAS G12D)	Not specified	Subcutane ous (s.c.) or Intraperiton eal (i.p.)	Blocked tumor growth	[2]
ACBI3	Xenograft Mouse Models	KRAS mutant	2 mg/kg, once daily for 3 days	Intravenou s (i.v.)	Pronounce d tumor regression s (127% TGI)	
ACBI3	Xenograft Mouse Models	KRAS mutant	30 mg/kg, once daily for 3 days	Subcutane ous (s.c.)	Pronounce d tumor regression s (127% TGI)	_
ACBI3	Xenograft Mouse Models	KRAS mutant	30 mg/kg, once daily for 3 days	Intraperiton eal (i.p.)	Pronounce d tumor regression s (127% TGI)	

TGI: Tumor Growth Inhibition

## Formulation of pan-KRAS Degrader-1 for In Vivo Studies



Successful in vivo administration requires appropriate formulation to ensure bioavailability and tolerability. Due to its poor solubility, ACBI3 has been formulated as a nano-milled suspension for intraperitoneal dosing. Alternative formulations for other parenteral routes have been explored but were found to have local intolerability.

Component	Vehicle Composition	Notes
ACBI3	Hydroxypropyl cellulose, polysorbate 80, and SDS	Nano-milled suspension for intraperitoneal injection.
pan-KRAS degrader 1	10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline	A potential vehicle for parenteral administration.
pan-KRAS degrader 1	10% DMSO + 90% Corn oil	A potential vehicle for parenteral administration.
pan-KRAS degrader 1	10% DMSO + 90% (20% SBE- β-CD in Saline)	A potential vehicle for parenteral administration.

### **Experimental Protocols**

# Protocol 1: In Vivo Efficacy Study of ACBI3 in a Subcutaneous Xenograft Mouse Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of ACBI3 in immunodeficient mice bearing subcutaneous human cancer cell line-derived xenografts.

- 1. Cell Culture and Implantation:
- Culture a human cancer cell line with a known KRAS mutation (e.g., RKN with KRAS G12V or GP2d with KRAS G12D) under standard conditions.
- Harvest cells during the exponential growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel.
- Subcutaneously inject the cell suspension (typically 1-10 x 10<sup>6</sup> cells in 100-200 μL) into the flank of 6-8 week old immunodeficient mice (e.g., nude or NOD/SCID).
- 2. Tumor Growth Monitoring and Randomization:



- Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.
- Calculate tumor volume using the formula: Volume = (Width<sup>2</sup> x Length) / 2.
- When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- 3. Preparation of ACBI3 Formulation:
- Prepare a nano-milled suspension of ACBI3 in a vehicle of hydroxypropyl cellulose, polysorbate 80, and SDS for intraperitoneal administration.
- The final concentration should be calculated based on the desired dosage (e.g., 30 mg/kg) and an injection volume of 5 mL/kg.
- Prepare a vehicle-only solution for the control group.
- 4. Administration of ACBI3:
- Administer the prepared ACBI3 suspension or vehicle control to the respective groups via intraperitoneal injection once daily.
- Continue treatment for the duration specified in the study design (e.g., 14-21 days).
- 5. Monitoring and Endpoints:
- Continue to monitor tumor volumes and body weight of the mice throughout the study.
- The primary endpoint is typically tumor growth inhibition.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by Western blot or immunohistochemistry).

## Mandatory Visualizations KRAS Signaling Pathways

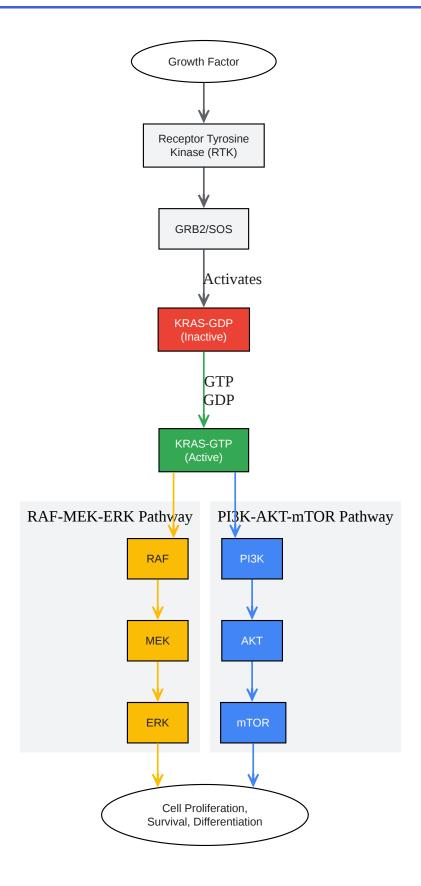




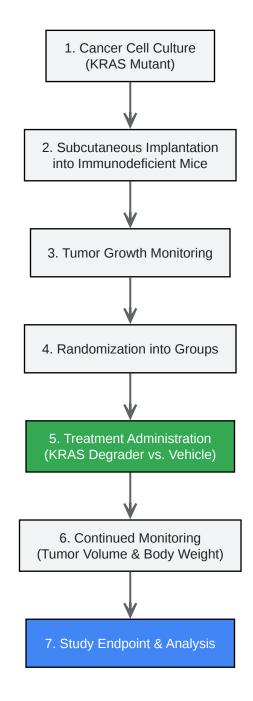


The KRAS protein is a central node in signaling pathways that regulate cell proliferation, survival, and differentiation. Its activation leads to the stimulation of downstream cascades, primarily the RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.









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